molecular formula C8H11NO B8583681 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile

1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile

Cat. No.: B8583681
M. Wt: 137.18 g/mol
InChI Key: CUIBGVJDFNPPCM-UHFFFAOYSA-N
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Description

1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a methoxymethyl group, a methylene group, and a cyclobutanecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile typically involves the reaction of methoxymethyl chloride with a suitable cyclobutanecarbonitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclobutanecarbonitrile derivatives.

Scientific Research Applications

1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The methoxymethyl group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-3-methylenecyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-(Methoxymethyl)-3-methylenecyclobutanemethanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    1-(Methoxymethyl)-3-methylenecyclobutanamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different functional groups. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile

InChI

InChI=1S/C8H11NO/c1-7-3-8(4-7,5-9)6-10-2/h1,3-4,6H2,2H3

InChI Key

CUIBGVJDFNPPCM-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC(=C)C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-methylenecyclobutanecarbonitrile (1.00 g, 0.0107 mol) in tetrahydrofuran (40 mL, 0.5 mol) was added 2.00 M of lithium diisopropylamide in tetrahydrofuran (6.44 mL) at −78° C. After stirred at −78° C. for 30 min, to the resulting mixture was added chloromethyl methyl ether (1.02 mL, 0.0134 mol). The reaction was stirred at −78° C. for 30 min, then allowed to warm up to rt, quenched with ammonium chloride, then extracted with ether. The combined organic layers were washed with water, brine, dried, and evaporated to dryness. The crude residue was used directly in next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.44 mL
Type
solvent
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three

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